tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1214628-63-3) is a bicyclic compound featuring a [2.2.1]heptane core with a benzyl group at position 5, a cyano substituent at position 4, and a tert-butyl carbamate protecting group at position 2. Its molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of 313.4 g/mol and a purity ≥95% . This compound is primarily utilized as a pharmaceutical intermediate, leveraging its rigid bicyclic framework to impart conformational restraint in drug design .
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-17(2,3)23-16(22)21-13-18(12-19)9-15(21)11-20(18)10-14-7-5-4-6-8-14/h4-8,15H,9-11,13H2,1-3H3 |
InChI Key |
SPNNJUAOBDOVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[221]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules The process often includes the formation of the diazabicyclo[22Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Core Structural Variations
The [2.2.1]heptane bicyclic system is a common scaffold among analogs, but substituents and heteroatom arrangements vary significantly:
Key Observations :
- Substituent Effects: The cyano group in the target compound enhances electrophilicity compared to the aminomethyl (increased nucleophilicity) or benzyl-only derivatives .
- Reactivity : The nitro-pyridyl analog () is poised for reduction reactions, whereas the oxo derivative () may participate in ketone-specific chemistry .
- Molecular Weight: The target compound’s lower molecular weight (313.4 vs. 317.43 g/mol in the aminomethyl analog) reflects the cyano group’s compactness .
Biological Activity
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 1214628-63-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 313.4 g/mol. The compound's structure includes a bicyclic framework that is known for its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 1214628-63-3 |
Synthesis
The synthesis of this compound involves multicomponent reactions that yield various derivatives with potential biological activities. The synthesis techniques often include the use of functionalized amines and carboxylic acids, which allow for modifications that enhance biological efficacy.
Antitumor Activity
Research has indicated that compounds related to the diazabicyclo[2.2.1]heptane structure exhibit significant antitumor activity. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cells without causing necrosis . This selective induction of apoptosis highlights the potential of these compounds as targeted cancer therapies.
The mechanism by which these compounds exert their antitumor effects typically involves the activation of caspase-dependent pathways leading to programmed cell death . The ability to selectively target tumor cells while sparing normal lymphocytes suggests a favorable therapeutic window for further development.
Case Studies
-
Study on Antiproliferative Effects :
A study synthesized several diazabicyclo derivatives and evaluated their antiproliferative effects against various cancer cell lines. Among these, certain derivatives exhibited significant activity against MDA-MB-231 cells, indicating that structural modifications can enhance potency . -
In Silico Predictions :
In silico studies have been conducted to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, suggesting that they possess favorable pharmacokinetic profiles suitable for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
